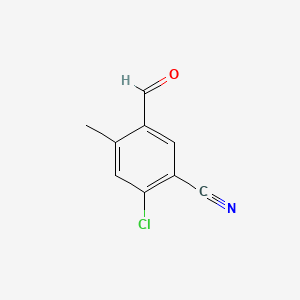
2-Chloro-5-formyl-4-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-formyl-4-methylbenzonitrile is an organic compound with the molecular formula C9H6ClNO. It is a derivative of benzonitrile, characterized by the presence of a chloro group, a formyl group, and a methyl group on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-formyl-4-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methylbenzonitrile with formylating agents under controlled conditions. Another method includes the use of benzoyl chloride and hydrogen chloride in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-formyl-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-carboxy-4-methylbenzonitrile.
Reduction: 2-Chloro-5-formyl-4-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-formyl-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-formyl-4-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, though detailed studies on its biological pathways are limited.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylbenzonitrile: Lacks the formyl group.
5-Chloro-2-methylbenzonitrile: Different positioning of the chloro and methyl groups.
2-Amino-5-chlorobenzonitrile: Contains an amino group instead of a formyl group
Uniqueness
2-Chloro-5-formyl-4-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-chloro-5-formyl-4-methylbenzonitrile |
InChI |
InChI=1S/C9H6ClNO/c1-6-2-9(10)7(4-11)3-8(6)5-12/h2-3,5H,1H3 |
InChI Key |
ISSSZMWJJZLLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















